molecular formula C21H23N5O3 B2550676 (3,5-dimethoxyphenyl)(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone CAS No. 1455461-65-0

(3,5-dimethoxyphenyl)(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone

Cat. No. B2550676
CAS RN: 1455461-65-0
M. Wt: 393.447
InChI Key: MSEUXDWNXILFQQ-UHFFFAOYSA-N
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Description

(3,5-dimethoxyphenyl)(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
BenchChem offers high-quality (3,5-dimethoxyphenyl)(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-dimethoxyphenyl)(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Binding Analysis

Compounds with structures incorporating elements such as pyrazole, piperazine, and methanone moieties have been extensively studied for their interactions with biological receptors. For instance, studies on cannabinoid receptor antagonists have provided insights into the molecular interactions and conformational analyses of related compounds, highlighting their potential for therapeutic applications in modulating receptor activities (Shim et al., 2002).

Antimicrobial and Anticancer Activity

Several pyrazole and piperazine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies reveal that such compounds exhibit significant biological activities, suggesting their potential as lead compounds for the development of new therapeutic agents. For example, novel pyrazole derivatives were found to have potent antimicrobial and anticancer properties, outperforming established drugs in some cases (Hafez, El-Gazzar, & Al-Hussain, 2016).

Drug Design and Synthesis

Research into the synthesis and characterization of new pyrazole and piperazine derivatives demonstrates the continuous effort to develop novel compounds with improved pharmacological profiles. These studies often involve detailed analysis of the compounds' structures and their biological activities, providing a foundation for future drug development endeavors. For instance, synthesis and molecular docking studies of new derivatives have shed light on their potential as antimicrobial and anticancer agents, offering insights into their mechanisms of action and interaction with biological targets (Katariya, Vennapu, & Shah, 2021).

Structural Analysis and Characterization

The structural elucidation and characterization of similar compounds, including X-ray structure analysis, play a crucial role in understanding the relationships between molecular structure and biological activity. This knowledge is instrumental in guiding the design of more effective and selective therapeutic agents. Studies on novel pyrazole carboxamide derivatives, for example, have contributed to the understanding of structural features critical for biological activity (Lv, Ding, & Zhao, 2013).

properties

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-28-17-10-16(11-18(12-17)29-2)21(27)26-8-6-25(7-9-26)20-13-19(23-24-20)15-4-3-5-22-14-15/h3-5,10-14H,6-9H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEUXDWNXILFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NNC(=C3)C4=CN=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-dimethoxyphenyl)(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone

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